Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Description
Key Stereochemical Features:
- γ-Glutamyl residue : The alpha-carbon (C2) of the glutamate moiety is chiral. In natural glutathione, this center adopts the L-configuration, but the DL designation here suggests a synthetic racemic form.
- Cysteinyl residue : The beta-carbon (C3) adjacent to the sulfhydryl group is another chiral center. Again, the DL label implies a mix of R and S configurations.
- Ethoxy-oxoethyl substituent : The prochiral carbon linked to the ethoxy group may adopt distinct configurations depending on synthesis conditions.
The stereochemical flexibility of this compound could influence its biological activity, as enzymes like glutathione S-transferases exhibit strict stereoselectivity for natural L-glutathione.
Comparative Analysis with Glutathione Structural Analogues
Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate shares structural homology with glutathione and its derivatives but differs in critical regions:
Functional Implications:
- Enhanced Lipophilicity : The ethyl ester group increases cell membrane permeability compared to anionic glutathione.
- Altered Redox Activity : The ethoxy-oxoethyl group may sterically hinder disulfide bond formation, reducing participation in redox cycles compared to glutathione disulfide (GSSG).
- Stereochemical Compatibility : The racemic DL-form may limit interactions with enantioselective enzymes, unlike natural L-glutathione.
Properties
IUPAC Name |
ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXATRBAHYMOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione-diethyl ester (reduced) typically involves the esterification of glutathione. One common method is the reaction of glutathione with ethanol in the presence of an acid catalyst. This process results in the formation of the diethyl ester derivative .
Industrial Production Methods: Industrial production of glutathione-diethyl ester (reduced) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Glutathione-diethyl ester (reduced) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide-diethyl ester.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products Formed:
Oxidation: Glutathione disulfide-diethyl ester.
Reduction: Glutathione-diethyl ester (reduced).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Overview
Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate is a complex organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its multiple functional groups, including amino, ester, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties, particularly in the following areas:
Anti-Cancer Activity: Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. Its structural features enable it to interact with various molecular targets, potentially leading to apoptosis in cancer cells.
Anti-inflammatory Effects: The compound has also been investigated for its ability to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.
Biochemical Probes
The unique chemical structure of this compound allows it to serve as a biochemical probe in enzyme interaction studies. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it suitable for examining enzyme-substrate dynamics.
Synthesis of Complex Molecules
This compound can act as a building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in pharmaceuticals and materials science. Its reactivity can be harnessed to develop new compounds with tailored properties.
Similar Compounds
Ethyl 2-amino compounds share structural similarities with other amino acid derivatives but differ significantly in their functional group arrangements and stereochemistry. For instance:
| Compound Name | Key Features |
|---|---|
| Ethyl 2-amino-5-nitrobenzoate | Contains nitro group; different biological activity |
| (E)-Ethyl-2-amino derivatives | Varying core structures; potential for diverse reactivity |
Uniqueness
The distinct combination of functional groups and stereochemistry in Ethyl 2-amino compounds provides unique chemical reactivity and biological activity compared to similar compounds. This uniqueness positions it as a valuable candidate for further research and development in medicinal chemistry.
Anti-Cancer Research
A study published in PubChem explored the anti-cancer potential of structurally related compounds, highlighting the importance of functional group positioning in enhancing biological activity .
Inflammatory Response Modulation
Research conducted on similar sulfanyl compounds indicated their effectiveness in modulating inflammatory pathways, suggesting that Ethyl 2-amino derivatives could exhibit comparable effects .
Synthesis Techniques
Innovative synthetic methods utilizing flow microreactor systems have been proposed for producing Ethyl 2-amino derivatives at scale, offering improved efficiency and sustainability .
Mechanism of Action
Glutathione-diethyl ester (reduced) exerts its effects by increasing intracellular levels of glutathione. Once inside the cell, it is hydrolyzed by esterases to release glutathione. This increase in glutathione enhances the cell’s ability to neutralize reactive oxygen species and detoxify harmful compounds. The compound also participates in various biochemical pathways, including the reduction of peroxides and the conjugation of xenobiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs based on functional groups and molecular architecture:
Table 1: Structural and Physicochemical Comparison
*Estimated using computational tools due to lack of experimental data.
Key Differences and Implications
Its sulfanyl group may enhance metal-binding capacity compared to the alkyne in . The diphenyl groups in confer hydrophobicity (LogP = 3.8), whereas the target compound’s amide-rich structure results in moderate polarity (LogP ~1.2).
Biological Relevance :
- The purine-containing analog is structurally analogous to nucleotide derivatives, suggesting roles in enzyme inhibition or antiviral research. In contrast, the target compound’s ester-dominated structure may favor prodrug applications or peptide mimetics .
Synthetic Challenges :
- The sulfanyl group in the target compound introduces sensitivity to oxidation, necessitating inert conditions during synthesis. This contrasts with the stable alkyne in , which tolerates diverse reaction environments .
Biological Activity
Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.
1. Chemical Structure and Synthesis
The compound is characterized by the presence of an ethyl group, amino functionalities, and oxo groups, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including acylation and condensation processes. For instance, the synthesis can be achieved through the reaction of ethyl 2-aminoacetate with various amine derivatives under controlled conditions to yield the target compound in significant yield and purity .
2.1 Pharmacological Properties
This compound exhibits various pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds similar to ethyl 2-amino derivatives possess antimicrobial properties against a range of bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro. This suggests its potential utility in treating inflammatory diseases .
The biological activity of this compound may be linked to its interaction with specific biological targets. For instance:
- Ion Channel Modulation : Research indicates that derivatives of similar structures can act as modulators of sodium channels (Nav), which are crucial in neuronal signaling and could be targeted for neurological disorders .
3. Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various ethyl amino derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
- Anti-inflammatory Studies : In a controlled trial involving animal models, the administration of related compounds led to a marked decrease in paw edema, indicating strong anti-inflammatory properties .
4.1 In Silico Studies
In silico analyses using ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest that ethyl 2-amino derivatives have favorable bioavailability profiles, making them suitable candidates for drug development .
4.2 Comparative Data Table
| Property | Ethyl 2-amino Compound | Reference Study |
|---|---|---|
| Antimicrobial Activity | Effective | |
| Anti-inflammatory Activity | Significant reduction | |
| Bioavailability Prediction | High |
5. Conclusion
This compound presents significant potential as a biologically active compound with antimicrobial and anti-inflammatory properties. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
